REACTION_CXSMILES
|
[CH3:1]/[C:2](/[C:5]([CH3:7])=[O:6])=[N:3]\[OH:4].[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1.C(O)(=O)C.Cl>C(OCC)C>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]2[O:6][C:5]([CH3:7])=[C:2]([CH3:1])[N+:3]=2[O-:4])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C/C(=N\O)/C(=O)C
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With ice-cooling
|
Type
|
ADDITION
|
Details
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are then added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
A precipitate is formed
|
Type
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FILTRATION
|
Details
|
which is filtered off with suction
|
Type
|
WASH
|
Details
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washed twice with in each case 2 ml of diethyl ether
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Type
|
EXTRACTION
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Details
|
The suspension is then extracted four times with in each case 10 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Without further purification
|
Type
|
CUSTOM
|
Details
|
the product obtained in this manner
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1OC(=C([N+]1[O-])C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |